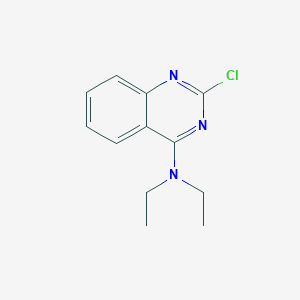

![molecular formula C23H20FN5O2 B3013733 3-(2-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887455-05-2](/img/structure/B3013733.png)

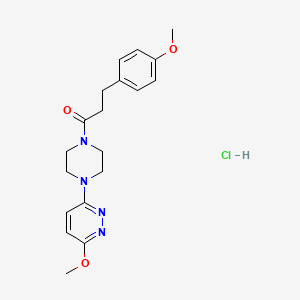

3-(2-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

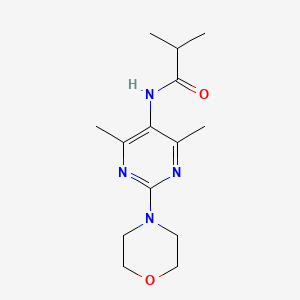

The compound "3-(2-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" belongs to a class of imidazo[2,1-f]purinones, which are known for their biological activity, particularly as adenosine receptor antagonists. These compounds, with a xanthine core, have been the subject of structure-activity relationship (SAR) studies to improve their potency and hydrophilicity .

Synthesis Analysis

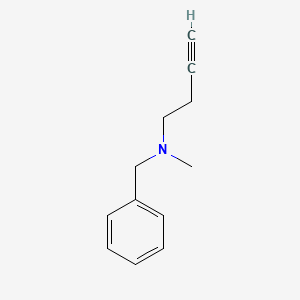

The synthesis of related imidazo[2,1-f]purinones typically involves the preparation of intermediate compounds that are further modified to achieve the desired substitutions at specific positions on the purine ring system. For instance, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, which are structurally similar to the compound , has been described in the literature . The synthesis process is likely to involve multiple steps, including alkylation, amidation, and possibly the use of mesylates as intermediates, as seen in the synthesis of other imidazo purine derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinones is characterized by a purine ring system with various substitutions that can significantly affect the compound's binding affinity and selectivity. The presence of a fluorobenzyl group, as in the compound of interest, is expected to influence the molecule's electronic properties and steric interactions. X-ray crystallography and spectroscopic methods such as NMR are typically employed to determine the precise molecular structure and confirm the identity of such compounds .

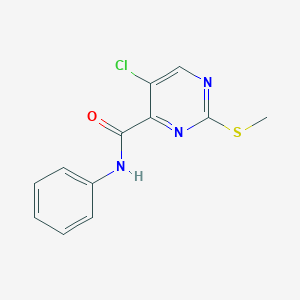

Chemical Reactions Analysis

Imidazo[2,1-f]purinones can undergo various chemical reactions depending on the functional groups present. The fluorobenzyl moiety, for example, could participate in reactions typical of aromatic halides, while the purine core might be involved in nucleophilic substitution reactions or hydrogen bonding interactions. The specific reactivity patterns would depend on the substitution pattern and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purinones, such as solubility, lipophilicity, and metabolic stability, are crucial for their potential as therapeutic agents. These properties are often evaluated using techniques like micellar electrokinetic chromatography (MEKC) and assays with human liver microsomes (HLM). The fluorine atom in the 2-fluorobenzyl group is likely to affect the lipophilicity and could enhance the metabolic stability of the compound. Additionally, the presence of multiple methyl groups and a phenyl ring could further influence these properties .

科学的研究の応用

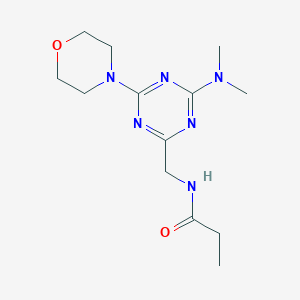

Synthesis and Biological Evaluation

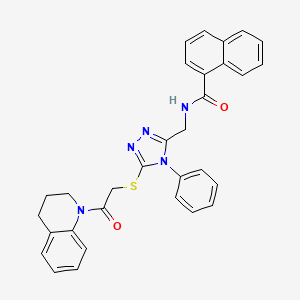

A study focused on synthesizing and evaluating 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents. The research identified compounds showing significant serotonin receptor affinity and phosphodiesterase inhibitor activity, suggesting their utility in developing antidepressant and/or anxiolytic medications (Zagórska et al., 2016).

Dual-Target Directed Ligands

Another research effort designed N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands. These compounds exhibit both A2A adenosine receptor antagonistic activity and monoamine oxidase B inhibition, making them promising candidates for neurodegenerative disease treatment, particularly Parkinson's disease (Załuski et al., 2019).

Electron Delocalization in N-heterocyclic Carbene Precursors

Research into the stability and structure of potential N-heterocyclic carbene precursors featuring N-fluorophenyl substituents explored the reactivity of such compounds. This study provides insights into the electronic properties of these molecules, relevant for developing catalysts and materials chemistry applications (Hobbs et al., 2010).

特性

IUPAC Name |

2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O2/c1-14-15(2)29-19-20(25-22(29)28(14)17-10-5-4-6-11-17)26(3)23(31)27(21(19)30)13-16-9-7-8-12-18(16)24/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKVTLXKLCSLOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid](/img/structure/B3013651.png)

![2-[(1-Benzoylazetidin-3-yl)methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B3013661.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3013669.png)

![1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3013671.png)